[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
Übersicht
Beschreibung
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine, also known as 5-Methyl-1,2,4-oxadiazol-3-ylmethylamine, is an organic compound that is part of the oxadiazole family. It is a heterocyclic compound, which is composed of two or more different atoms in its ring structure. This compound has a wide range of applications in the field of scientific research, including use as a drug, drug development, and as an experimental tool for studying biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Medicinal Chemistry
1,3,4-Oxadiazole derivatives, including [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine, have emerged as compounds of significant interest due to their wide range of biological activities. These derivatives are known for their effective binding with various enzymes and receptors in biological systems, facilitating a plethora of bioactivities. Recent research underscores their extensive utility in medicinal chemistry, highlighting their roles in combating cancer, bacterial infections, fungal infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergic reactions, parasitic infections, obesity, viruses, and more. The diverse therapeutic applications of 1,3,4-oxadiazole derivatives underscore their potential as valuable agents in developing treatments for various ailments (G. Verma et al., 2019).
Antimicrobial Properties
A focused review on antimicrobial resistance has highlighted the significance of new 1,3,4-oxadiazole derivatives, including structures similar to [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine. These compounds exhibit a broad spectrum of antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. The potency of these derivatives often surpasses that of existing antibiotics and antimicrobial agents, suggesting their promise as novel therapeutic agents. This research avenue is particularly critical in the face of growing antimicrobial resistance, pointing toward the oxadiazole ring as a key scaffold in developing new antimicrobial drugs (T. Glomb & P. Świątek, 2021).
Development of New Drug Aspirants
The 1,3,4-oxadiazole core has been acknowledged for its broad pharmacological properties and its utility in synthesizing new drug candidates. This heterocyclic core is instrumental in the design and development of compounds with potential therapeutic applications across a range of diseases. The structural and functional versatility of 1,3,4-oxadiazole derivatives, including those related to [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine, positions them as promising candidates in the quest for safer and more effective medicinal agents (Kavita Rana, Salahuddin, & J. Sahu, 2020).
Eigenschaften
IUPAC Name |
[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKTXYWUAPIJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.